molecular formula C13H28O2 B14725190 1,1-Dipropoxyheptane CAS No. 6290-36-4

1,1-Dipropoxyheptane

Cat. No.: B14725190
CAS No.: 6290-36-4
M. Wt: 216.36 g/mol
InChI Key: NBPQSTOYCABCNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Dipropoxyheptane: is an organic compound with the molecular formula C13H28O2 . It is also known by other names such as Heptanal-dipropylacetal and Oenanthol-dipropylacetal . This compound is characterized by its two propoxy groups attached to the first carbon of a heptane chain. It is a colorless liquid with a density of 0.844 g/cm³ and a boiling point of 229.6°C at 760 mmHg .

Preparation Methods

Synthetic Routes and Reaction Conditions:

1,1-Dipropoxyheptane can be synthesized through the acetalization of heptanal with propanol. The reaction typically involves the use of an acid catalyst to facilitate the formation of the acetal. The general reaction is as follows:

Heptanal+2PropanolAcid CatalystThis compound+Water\text{Heptanal} + 2 \text{Propanol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} Heptanal+2PropanolAcid Catalyst​this compound+Water

Industrial Production Methods:

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is common to drive the reaction to completion. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions:

1,1-Dipropoxyheptane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form heptanoic acid and propanal.

    Reduction: Reduction reactions can convert it back to heptanal and propanol.

    Substitution: The propoxy groups can be substituted with other alkoxy groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Acidic or basic catalysts can facilitate substitution reactions.

Major Products:

Scientific Research Applications

1,1-Dipropoxyheptane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1-Dipropoxyheptane involves its interaction with various molecular targets. In biological systems, it may act as a substrate for enzymes involved in lipid metabolism. The propoxy groups can be cleaved enzymatically, releasing heptanal and propanol, which can then enter metabolic pathways. The exact molecular targets and pathways depend on the specific biological context .

Comparison with Similar Compounds

    1,1-Dimethoxyheptane: Similar structure but with methoxy groups instead of propoxy groups.

    1,1-Diethoxyheptane: Contains ethoxy groups instead of propoxy groups.

    1,1-Dibutoxyheptane: Contains butoxy groups instead of propoxy groups.

Uniqueness:

1,1-Dipropoxyheptane is unique due to its specific propoxy groups, which confer distinct physical and chemical properties. Compared to its analogs, it has a higher boiling point and different reactivity patterns due to the longer alkyl chains .

Properties

CAS No.

6290-36-4

Molecular Formula

C13H28O2

Molecular Weight

216.36 g/mol

IUPAC Name

1,1-dipropoxyheptane

InChI

InChI=1S/C13H28O2/c1-4-7-8-9-10-13(14-11-5-2)15-12-6-3/h13H,4-12H2,1-3H3

InChI Key

NBPQSTOYCABCNH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(OCCC)OCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.